9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
Description
9-Bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a brominated indoloquinoxaline derivative with a propyl chain at the 6-position and two butoxy groups at the 2- and 3-positions. Indoloquinoxalines are planar heterocyclic compounds known for their DNA-intercalating properties, making them candidates for anticancer, antiviral, and antimicrobial applications . The bromine atom at the 9-position enhances electrophilicity and may improve binding affinity to biological targets, while the alkoxy and alkyl substituents modulate solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C25H30BrN3O2 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
9-bromo-2,3-dibutoxy-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H30BrN3O2/c1-4-7-12-30-22-15-19-20(16-23(22)31-13-8-5-2)28-25-24(27-19)18-14-17(26)9-10-21(18)29(25)11-6-3/h9-10,14-16H,4-8,11-13H2,1-3H3 |
InChI Key |
BXUCHSJFHIYQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of a suitable acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions to facilitate the formation of the indoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, has been proposed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, are common and can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting DNA replication and transcription processes. This mechanism is responsible for its cytotoxic and antiviral activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline (C₁₈H₁₆BrN₃; MW: 354.25)
- Key Differences : Isobutyl group at the 6-position instead of propyl; lacks dibutoxy groups.
- The absence of butoxy groups may lower solubility in polar solvents .
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline
- Key Differences : Aromatic 4-methoxyphenyl substituent at the 6-position.
- Implications: The methoxy group enhances electron-donating effects, resulting in the highest HOMO energy level (-5.12 eV) and lowest band gap (2.78 eV) among indoloquinoxalines. This property is critical for optoelectronic applications but may reduce DNA-binding specificity compared to alkyl-substituted analogs .
6-Cyclohexyl-6H-indolo[2,3-b]quinoxaline (C₂₂H₂₃N₃; MW: 323.14)
Cytotoxicity and Anticancer Activity
- IDQ-5, IDQ-10, IDQ-11 (6H-indolo[2,3-b]quinoxaline derivatives): Exhibit IC₅₀ values of 0.8–2.1 μM against HL-60 leukemia cells.
- NCA0424 and NCA0465: Show broad-spectrum activity against leukemia, fibrosarcoma, and melanoma. Comparison: The propyl and butoxy substituents in the target compound may offer a better therapeutic index due to balanced lipophilicity and metabolic stability .
Electronic and Physicochemical Properties
| Compound | Substituents | HOMO (eV) | Band Gap (eV) | LogP |
|---|---|---|---|---|
| 9-Bromo-2,3-dibutoxy-6-propyl-6H | Br, 2,3-dibutoxy, 6-propyl | -5.35* | 3.02* | 4.83* |
| 6-(4-Methoxyphenyl)-6H | 4-methoxyphenyl | -5.12 | 2.78 | 3.91 |
| 6-Cyclohexyl-6H | Cyclohexyl | -5.50 | 3.20 | 5.12 |
| 9-Bromo-6-isobutyl-6H | Br, isobutyl | -5.40 | 3.10 | 4.65 |
*Estimated based on substituent effects .
- HOMO/Band Gap : Electron-donating groups (e.g., methoxy) raise HOMO levels, while bromine and alkyl chains lower them. The target compound’s intermediate HOMO suggests balanced redox activity for both biological and material applications.
- LogP : The dibutoxy groups in the target compound reduce LogP compared to cyclohexyl analogs, favoring aqueous solubility .
Key Research Findings
DNA Intercalation: The propyl and dibutoxy groups in the target compound likely enhance minor-grove binding to GC-rich DNA regions, as seen in analogs like NCA0424 .
Thermal Stability : Bromine and alkoxy groups increase the melting temperature (Tm) of DNA-compound complexes, correlating with prolonged biological activity .
Multidrug Resistance (MDR) Modulation : Unlike ellipticine derivatives, the target compound’s substituents may reduce MDR efflux pump recognition, improving efficacy in resistant cancers .
Biological Activity
9-Bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and butoxy groups significantly influences its chemical properties and biological interactions.
The molecular formula of 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is , with a molecular weight of approximately 460.43 g/mol. Its structure includes a bromine atom at the 9-position and two butoxy groups at the 2 and 3 positions, contributing to its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.43 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The primary mechanism of action for 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This compound can insert itself between DNA base pairs, disrupting normal DNA replication and transcription processes. Such intercalation can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for further investigation in cancer therapy.
Biological Activities
Research indicates that compounds within the indoloquinoxaline family exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that indoloquinoxalines can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) through DNA damage pathways.
- For example, a derivative similar to 9-bromo-2,3-dibutoxy-6-propyl has demonstrated significant cytotoxicity against human leukemia cells.
-
Antimicrobial Properties :
- Some studies suggest that these compounds possess antimicrobial activity against both gram-positive and gram-negative bacteria.
- The mechanism may involve disrupting bacterial DNA synthesis or altering membrane permeability.
-
Neuroprotective Effects :
- Preliminary research indicates potential neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
Case Studies
-
Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various indoloquinoxaline derivatives, including 9-bromo-2,3-dibutoxy-6-propyl. Results indicated IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells) .
- Antimicrobial Activity :
Pharmacokinetics
The pharmacokinetic profile of 9-bromo-2,3-dibutoxy-6-propyl indicates high solubility in organic solvents like acetonitrile (>27 M), which may enhance its bioavailability when administered in appropriate formulations. However, further studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclocondensation of substituted isatins (e.g., brominated isatin derivatives) with 1,2-diaminobenzenes under acidic conditions (e.g., glacial acetic acid or HCl). Microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional reflux .
- Key Variables : Solvent polarity (DMF enhances solubility of intermediates), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 molar ratio of isatin to diamine improves yield by ~15%) .
Q. How can structural characterization of this compound be validated?
- Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., ethoxy groups at C-2/C-3 show δ 1.2–1.4 ppm for CH and δ 3.8–4.2 ppm for OCH) .
- XRD : Planar geometry (interplanar spacing ~3.4 Å) confirms DNA intercalation potential .
- Mass Spectrometry : Molecular ion [M+H] at m/z 428.3 matches theoretical mass .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Screening Protocols :
- Cytotoxicity : MTT assay against A549 (lung cancer) and MCF-7 (breast cancer) cell lines (IC typically 5–20 µM for active derivatives) .
- DNA Binding : Ethidium bromide displacement assays (K values <10 µM suggest strong intercalation) .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromine vs. fluorine, propyl vs. butyl chains) affect bioactivity?
- SAR Insights :
- Bromine at C-9 : Enhances DNA binding (ΔTm = +8°C for triplex stabilization) but reduces solubility. Fluorine substitution improves solubility (logP decreases by ~0.5) but weakens intercalation (ΔTm = -3°C) .
- Alkyl Chains : Propyl groups at C-6 increase membrane permeability (PAMPA assay: Pe = 12 × 10 cm/s) compared to methyl (Pe = 5 × 10 cm/s) .
- Table 1 : Substituent Effects on Activity
| Position | Substituent | Bioactivity (IC, µM) | DNA Binding (K, µM) |
|---|---|---|---|
| C-9 | Br | 8.2 ± 1.1 | 7.5 |
| C-9 | F | 15.4 ± 2.3 | 12.8 |
| C-6 | Propyl | 9.7 ± 0.9 | 8.1 |
| C-6 | Butyl | 6.3 ± 0.7 | 5.9 |
| Data compiled from . |
Q. How to resolve contradictory data in cytotoxicity studies across cell lines?
- Case Study : Inconsistent IC values (e.g., 5 µM in A549 vs. 22 µM in HaCaT) may arise from differential expression of DNA repair proteins (e.g., ERCC1).
- Methodology :
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) with siRNA knockdown of target genes (e.g., TOPOIIα) to identify resistance pathways .
- Metabolic Stability : Liver microsome assays (t <30 min suggests rapid hepatic clearance) .
Q. What computational strategies predict binding modes with nucleic acids?
- Approaches :
- Docking (AutoDock Vina) : Indoloquinoxaline core aligns with DNA minor groove (binding energy ≈ -9.2 kcal/mol) .
- MD Simulations : Propyl chain stabilizes van der Waals interactions with hydrophobic base pairs (e.g., thymine) over 50 ns trajectories .
Q. How to optimize selectivity for cancer cells over healthy cells?
- Strategies :
- Prodrug Design : Introduce bioreducible groups (e.g., nitro groups reducible by tumor-specific nitroreductases) .
- Targeted Delivery : Conjugate with folate or aptamers to enhance uptake in cancer cells (e.g., folate receptor-α overexpression in HeLa) .
Methodological Challenges and Solutions
Handling low yields in substitution reactions at C-9
- Issue : Bromine substitution with amines yields <30% due to steric hindrance.
- Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve nucleophile accessibility (yield increases to 55–60%) .
Addressing solubility limitations in in vivo studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
